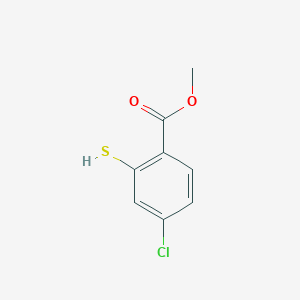

Methyl 4-chloro-2-mercaptobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-sulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c1-11-8(10)6-3-2-5(9)4-7(6)12/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIGYOXIBAWNGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52948-12-6 | |

| Record name | methyl 4-chloro-2-sulfanylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for Methyl 4-chloro-2-mercaptobenzoate

Traditional synthetic routes to this compound and related compounds rely on well-established organic reactions, including thiolation, esterification, and functional group interconversions.

Thiolation Reactions of Halogenated Benzoate (B1203000) Esters

The introduction of a thiol group onto a halogenated benzoate ester is a key strategy for the synthesis of this compound. One common approach involves the nucleophilic aromatic substitution of a halogen atom with a sulfur nucleophile. For instance, a plausible route could start from a dihalogenated benzoic acid derivative, such as 2,4-dichlorobenzoic acid. The greater reactivity of the halogen at the 2-position, activated by the adjacent carboxylic group, allows for selective displacement by a sulfur-containing nucleophile.

A related industrial method for producing 4-mercaptobenzoates starts with 4-chlorobenzoic acid. google.com This process involves an initial reaction with sodium methyl mercaptide to form 4-(methylthio)benzoic acid. This intermediate is then halogenated and subsequently reacted with an alcohol to yield the final mercaptobenzoate product. google.com This multi-step approach highlights a common strategy of installing a protected thiol group (a thioether) which is later converted to the free thiol.

Another established method for introducing a thiol group onto an aromatic ring is through the reduction of a sulfonyl chloride. For example, 3-mercaptobenzoic acid can be prepared by the reduction of 3-chlorosulfonylbenzoic acid. wm.edu This approach could be adapted for the synthesis of 4-chloro-2-mercaptobenzoic acid, which could then be esterified.

Esterification and Functionalization Strategies

The esterification of the corresponding carboxylic acid, 4-chloro-2-mercaptobenzoic acid, is a direct method to obtain the target methyl ester. Standard acid-catalyzed esterification conditions, such as refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid, are commonly employed for this transformation. A patent describing the synthesis of 2-ethylhexyl 2-mercaptobenzoate utilizes concentrated sulfuric acid as a catalyst for the reaction between 2-mercaptobenzoic acid and 2-ethyl-1-hexanol. wm.edu

It is important to consider potential side reactions during esterification. The thiol group is susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of disulfide byproducts. Therefore, carrying out the reaction under an inert atmosphere can be beneficial.

Functionalization strategies can also be employed, where the thiol and ester groups are introduced in separate steps. For example, one could start with a pre-existing ester, such as methyl 2,4-dichlorobenzoate (B1228512), and then selectively introduce the thiol group at the 2-position.

Mechanistic Aspects of Precursor Transformations (e.g., from methyl 4-chloro-2-((dimethylcarbamoyl)thio)benzoate)

A powerful method for the synthesis of aryl thiols from phenols is the Newman-Kwart rearrangement. This reaction involves the thermal intramolecular rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate. organic-chemistry.orgwikipedia.org The resulting S-aryl thiocarbamate can then be hydrolyzed to yield the desired aryl thiol.

In the context of synthesizing this compound, a potential precursor would be methyl 4-chloro-2-hydroxybenzoate. This phenol (B47542) could be reacted with dimethylthiocarbamoyl chloride to form methyl 4-chloro-2-(((dimethylcarbamoyl)oxy))benzoate. This intermediate would not directly rearrange. The correct precursor for the Newman-Kwart rearrangement would be an O-aryl thiocarbamate, specifically O-(3-carbomethoxy-4-chlorophenyl) dimethylthiocarbamate. This is formed by reacting the corresponding phenol, methyl 2-hydroxy-4-chlorobenzoate, with dimethylthiocarbamoyl chloride.

The mechanism of the Newman-Kwart rearrangement is understood to be a concerted, intramolecular process that proceeds through a four-membered cyclic transition state. wikipedia.orgresearchgate.net The driving force for this rearrangement is the thermodynamic stability gained by forming a carbon-oxygen double bond at the expense of a carbon-sulfur double bond. organic-chemistry.org The reaction typically requires high temperatures, often in the range of 200-300 °C. wikipedia.org Electron-withdrawing groups on the aromatic ring can facilitate the rearrangement by lowering the electron density at the ipso-carbon, making it more susceptible to nucleophilic attack by the sulfur atom. organic-chemistry.orgresearchgate.net

The subsequent hydrolysis of the resulting S-(3-carbomethoxy-4-chlorophenyl) dimethylthiocarbamate to this compound is typically achieved under basic conditions, for example, by heating with aqueous sodium hydroxide (B78521). organic-chemistry.org

Novel Approaches and Catalyst Development in Synthesis

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that offer milder reaction conditions and broader substrate scope compared to traditional techniques. These novel approaches are applicable to the synthesis of aryl thiols and their derivatives.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the formation of carbon-sulfur bonds. Palladium- and copper-based catalytic systems are particularly prominent in the synthesis of aryl thiols from aryl halides. beilstein-journals.orgmdpi.com These reactions, often referred to as cross-coupling reactions, typically involve the reaction of an aryl halide with a sulfur source in the presence of a transition metal catalyst and a ligand.

A general approach would involve the coupling of methyl 2,4-dichlorobenzoate or methyl 4-chloro-2-iodobenzoate with a suitable sulfur nucleophile. Various sulfur sources can be employed, including thiols, disulfides, and inorganic sulfur reagents. For example, a copper(II)-catalyzed single-step synthesis of aryl thiols from aryl halides has been developed using 1,2-ethanedithiol (B43112) as the sulfur source. researchgate.net

Palladium-catalyzed reactions often offer high efficiency and functional group tolerance. For instance, palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters has been reported, providing a versatile method for C-S bond formation. rsc.org Nickel-catalyzed reductive cross-coupling reactions have also been developed for the synthesis of aryl thioethers from aryl halides and thiols. acs.org

A significant advancement in the Newman-Kwart rearrangement is the use of a palladium catalyst, which can dramatically reduce the required reaction temperature from over 200 °C to around 100 °C. organic-chemistry.org This catalytic variant proceeds through a proposed mechanism involving oxidative addition of the palladium to the C-O bond, followed by rearrangement and reductive elimination. organic-chemistry.org

| Catalyst System | Substrates | Key Features |

| Palladium/Phosphine (B1218219) Ligands | Aryl halides, thiols/thioethers | High efficiency, broad functional group tolerance. mdpi.comrsc.org |

| Copper/Ligands (e.g., ethylene (B1197577) glycol) | Aryl halides, thiols/dithiols | Cost-effective, can be performed in water. beilstein-journals.orgresearchgate.net |

| Nickel/Reductant | Aryl halides, thiols | Effective for reductive cross-coupling. acs.org |

| Palladium(0) | O-Aryl thiocarbamates | Catalyzes Newman-Kwart rearrangement at lower temperatures. organic-chemistry.org |

Organocatalytic Methods

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. In the context of aryl thiol synthesis, organocatalytic approaches are being developed.

For instance, photochemical organocatalytic methods have been reported for the synthesis of thioethers from aryl chlorides and alcohols, using an indole (B1671886) thiolate as the organocatalyst. nih.govacs.org This approach involves the photochemical generation of an aryl radical, which is then trapped by a sulfur source. While this method produces thioethers, it demonstrates the potential of organocatalysis in C-S bond formation.

Another area of development is the design of ambiphilic organocatalysts that can facilitate reactions like thioacyl aminolysis. nih.gov These catalysts often contain both a thiol and an iminium functionality within the same molecule, enabling them to activate substrates and promote bond formation. While not a direct synthesis of this compound, the principles of organocatalyst design could be applied to develop new synthetic routes. The development of organocatalytic methods for the direct thiolation of aryl halides to form aryl thiols remains an active area of research.

Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the design of synthetic routes for various compounds, including this compound. The core tenets of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. While specific "green" synthetic protocols for this compound are not extensively documented in publicly available literature, the principles can be applied to existing and potential synthetic pathways.

A plausible synthetic approach to this compound can be conceptualized starting from 2,4-dichlorobenzoic acid. This pathway involves the selective nucleophilic aromatic substitution of the chlorine atom at the 2-position with a thiol-containing group, followed by esterification. The application of green chemistry principles to this hypothetical route would focus on several key areas: the choice of solvents, the nature of the catalyst, waste minimization, and energy efficiency.

Alternative Solvents and Reaction Conditions:

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. A key green chemistry objective is to replace these with more benign alternatives. For the synthesis of related mercaptobenzoates, the use of polar aprotic solvents or non-polar aprotic solvents in the presence of a phase transfer catalyst has been described. epo.org Research into the synthesis of thiosalicylate-based ionic liquids has demonstrated the use of water as a solvent, which is a significantly greener alternative. jcsp.org.pkresearchgate.net Ionic liquids themselves, while not always "green" in their entirety, can offer advantages in terms of recyclability and low vapor pressure, reducing air pollution. mdpi.com

Solvent-free reaction conditions represent an even more environmentally friendly approach. researchgate.net Techniques like ball milling can facilitate solid-state reactions, eliminating the need for solvents altogether and often leading to shorter reaction times and higher yields. rsc.org

Catalysis:

The choice of catalyst is another critical aspect of green synthetic design. The use of heavy metal catalysts, while effective, can lead to toxic waste streams. Research on related compounds has explored the use of more environmentally friendly catalysts. For instance, some syntheses of benzothiazoles have been achieved using iodine, which is considered a more sustainable catalyst. mdpi.com Palladium-catalyzed reactions for S-benzylation have been successfully carried out in water, which serves as a green solvent and can promote catalytic activity. rsc.org The development of reusable, heterogeneous catalysts is a major goal of green chemistry, as it simplifies product purification and reduces waste.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry. nih.gov This technique can significantly reduce reaction times, often from hours to minutes, leading to substantial energy savings. nih.govorganic-chemistry.org In many cases, microwave irradiation can also enhance reaction yields and selectivity, and in some instances, it can enable reactions to proceed without a catalyst. organic-chemistry.org The application of microwave technology to the synthesis of this compound could offer a greener alternative to conventional heating methods. nih.gov

Atom Economy and Waste Reduction:

The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is central to green chemistry. A well-designed synthetic route will minimize the formation of by-products. For instance, a patent for the synthesis of 4-mercaptobenzoates highlights a method that reportedly has a high yield and minimal side reactions. google.com The selection of reagents and reaction pathways that lead to easily separable and potentially recyclable by-products is also a key consideration.

The following table summarizes potential green chemistry modifications for a hypothetical synthesis of this compound from 2,4-dichlorobenzoic acid.

| Synthetic Step | Traditional Approach | Potential Green Chemistry Modification | Relevant Findings/Analogous Reactions |

| Thiolation | Use of volatile organic solvents (e.g., DMF, toluene) and potentially hazardous reagents. | Use of greener solvents like water or ionic liquids, or solvent-free conditions (ball milling). jcsp.org.pkresearchgate.netresearchgate.netrsc.org Use of a recyclable catalyst. | Synthesis of thiosalicylates in water. jcsp.org.pkresearchgate.net Solvent-free synthesis of various organic compounds. researchgate.netrsc.org Palladium-catalyzed reactions in water. rsc.org |

| Esterification | Use of excess alcohol as both reactant and solvent, with a strong acid catalyst (e.g., sulfuric acid). chemicalbook.com | Catalytic esterification with a solid acid catalyst that can be easily recovered and reused. Use of stoichiometric amounts of reactants. | Development of solid acid catalysts for various esterification reactions. |

| Energy Input | Conventional heating for extended periods. | Microwave-assisted heating to reduce reaction time and energy consumption. nih.govnih.govorganic-chemistry.orgnih.gov | Microwave-assisted synthesis of various heterocyclic compounds with reduced reaction times and improved yields. nih.govorganic-chemistry.orgnih.gov |

By systematically applying these green chemistry principles, the environmental footprint of synthesizing this compound can be significantly reduced, aligning with the broader goals of sustainable chemical production.

Reactivity, Derivatization, and Functional Group Transformations

Reactivity of the Thiol Group

The sulfur-hydrogen bond of the thiol group is the primary site for a variety of chemical transformations, making it a valuable handle for synthetic modifications.

The nucleophilic nature of the thiolate anion, formed by deprotonation of the thiol, allows for facile S-alkylation and S-arylation reactions to produce thioethers (sulfides). This is a cornerstone of its reactivity profile.

A common method for thioether synthesis is the direct alkylation of the thiol with alkyl halides under basic conditions. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the thiol to form a more potent thiolate nucleophile, which then displaces the halide in an SN2 reaction.

Palladium-catalyzed reactions also enable the formation of thioethers. For instance, the S-benzylation of mercaptobenzoic acids with benzylic alcohols can be achieved using a palladium catalyst in water. masterorganicchemistry.com However, studies on related mercaptobenzoic acid esters indicate that the electronic properties and position of the ester group can significantly influence reactivity. In one study, methyl 2-mercaptobenzoate and methyl 4-mercaptobenzoate did not yield the desired S-benzylated products with benzhydryl alcohol under specific palladium catalysis conditions, highlighting the nuanced reactivity of these substrates. masterorganicchemistry.com

A more specialized method for S-alkylation is the Mitsunobu reaction. This reaction allows for the coupling of the thiol with a primary or secondary alcohol using a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). In one instance, methyl 4-mercaptobenzoate was successfully reacted with an alcohol under Mitsunobu conditions to furnish the corresponding thioether. aocs.org

| Reaction Type | Reagents | Product | Key Findings |

| S-Alkylation | Alkyl Halide, Base | Alkyl Aryl Thioether | General and widely applicable method for forming C-S bonds. |

| Pd-Catalyzed S-Benzylation | Benzylic Alcohol, Pd₂(dba)₃ | Benzyl Aryl Thioether | Reactivity is sensitive to substituents on the aromatic ring. masterorganicchemistry.com |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD | Alkyl Aryl Thioether | Effective for coupling with alcohols under mild conditions. aocs.org |

The thiol group is redox-active and can be readily oxidized to form a disulfide bridge (S-S). This dimerization is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents, including air (oxygen), hydrogen peroxide, or iodine. The reaction involves the coupling of two thiol molecules with the concomitant loss of two protons and two electrons. For the closely related 2-mercaptobenzoic acid, oxidation to the corresponding 2,2'-disulfanediyldibenzoic acid is observed and can be controlled by pH. researchgate.netgoogle.com This suggests that Methyl 4-chloro-2-mercaptobenzoate would undergo a similar oxidation to yield dimethyl 4,4'-dichloro-2,2'-disulfanediyldibenzoate. This transformation can also serve as a method for protecting the thiol group during other synthetic steps.

Further oxidation of the sulfur atom is also possible. The thioether resulting from S-alkylation can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone using stronger oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). A study involving 4-mercaptobenzoic acid demonstrated a complete redox cycle where the thiol was converted to a sulfide, then oxidized to a sulfoxide and a sulfone, highlighting the accessible range of sulfur oxidation states.

The thiol sulfur and the carbonyl oxygen of the ester moiety position this compound as a potential bidentate ligand for metal ions. The sulfur atom acts as a soft donor, while the carbonyl oxygen is a hard donor, making it a hybrid ligand capable of coordinating with a wide range of metals.

Studies on the parent compound, 2-mercaptobenzoic acid (thiosalicylic acid), have shown its versatility in forming complexes with numerous metals, including tin. In these complexes, coordination often occurs through both the thiolate sulfur and one of the carboxylate oxygens, forming a chelate ring. It is anticipated that this compound would exhibit similar S,O-chelation behavior, with the ester's carbonyl oxygen participating in coordination instead of the carboxylate oxygen. This bidentate coordination can lead to the formation of stable, cyclic metal complexes. Research on methyl 4-mercaptobenzoate has also indicated its ability to act as a ligand, for example, in forming monolayers on rhenium surfaces.

Reactivity of the Ester Moiety

The methyl ester group is susceptible to nucleophilic attack at the carbonyl carbon, leading to substitution reactions that are fundamental to its derivatization.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction would involve reacting it with a different alcohol (e.g., ethanol) to form a new ester (ethyl 4-chloro-2-mercaptobenzoate) and methanol (B129727). This reaction is an equilibrium process and is typically driven to completion by using a large excess of the new alcohol, which often serves as the solvent. researchgate.net

The reaction can be catalyzed by either acids (like sulfuric acid or p-toluenesulfonic acid) or bases (like sodium alkoxides). researchgate.net

Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by the new alcohol.

Base-catalyzed transesterification involves the attack of a potent alkoxide nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which then collapses, eliminating the original methoxide (B1231860) group. researchgate.net

While specific studies on the transesterification of this compound are not prevalent, the principles of ester chemistry confirm its susceptibility to this transformation under appropriate catalytic conditions.

The most common reaction of the ester moiety is hydrolysis, which converts the methyl ester back to the corresponding carboxylic acid: 4-chloro-2-mercaptobenzoic acid. This transformation can be readily achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves heating the ester in an aqueous acidic solution. The reaction is the reverse of Fischer esterification.

Base-catalyzed hydrolysis (saponification) is an irreversible process that involves heating the ester with an aqueous base, such as sodium hydroxide. The reaction yields the sodium salt of the carboxylic acid, which is then protonated in a separate acidic workup step to afford the final carboxylic acid product.

The resulting 4-chloro-2-mercaptobenzoic acid is a valuable intermediate itself. The carboxylic acid functional group can be activated and converted into a wide range of other derivatives. For example, it can be reacted with coupling agents like N,N'-carbonyldiimidazole (CDI) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form activated esters or amides upon reaction with nucleophilic amines. This two-step sequence of hydrolysis followed by coupling provides a powerful route to a diverse array of amide derivatives starting from this compound.

Amidation and Other Nucleophilic Acyl Substitution Reactions

Amidation, the conversion of the ester to an amide, is a key transformation. This can be achieved by reacting the ester with ammonia (B1221849) or a primary or secondary amine. The reaction, often referred to as aminolysis, can be driven to completion, sometimes requiring heat. acs.org For instance, a general strategy for forming primary amides involves activating the corresponding carboxylic acid (which can be obtained from the hydrolysis of the methyl ester) with a reagent like oxalyl chloride or thionyl chloride (SOCl₂) to form a highly reactive acyl chloride intermediate. nih.govlibretexts.org This intermediate is then readily attacked by a nucleophile such as ammonium (B1175870) hydroxide to yield the desired amide. nih.gov While direct aminolysis of the ester is feasible, the two-step acid-to-acyl-chloride-to-amide route is often more efficient.

The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The reaction's favorability is dictated by the basicity of the nucleophile and the leaving group; a successful reaction typically occurs when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com In the case of amidation, the methoxide ion (CH₃O⁻) is the leaving group.

Other nucleophiles can also participate in these substitution reactions. Hydrolysis, for example, can be achieved using aqueous base (like NaOH) in a process known as saponification, which yields the corresponding carboxylate salt. nih.gov Subsequent acidification produces the carboxylic acid, 4-chloro-2-mercaptobenzoic acid. This carboxylic acid can then serve as a precursor for a wider range of derivatives.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions and Precursors

| Reaction Type | Nucleophile | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Amidation | Amine (R-NH₂) | Heat | N-Substituted Amide | acs.org |

| Amidation (via Acid Chloride) | Ammonium Hydroxide (NH₄OH) | 1. NaOH (hydrolysis) 2. Oxalyl Chloride 3. NH₄OH | Primary Amide | nih.gov |

| Hydrolysis (Saponification) | Hydroxide (OH⁻) | NaOH(aq), H₂O/Dioxane | Carboxylic Acid Salt | nih.gov |

Reactivity of the Aromatic Ring and Chlorine Substituent

The reactivity of the benzene (B151609) ring in this compound is influenced by three substituents: the chloro group (-Cl), the mercapto group (-SH), and the methyl carboxylate group (-COOCH₃). Their electronic properties—whether they donate or withdraw electrons, and by what mechanism (inductive vs. resonance)—dictate the ring's susceptibility to substitution and the position of attack.

Electrophilic Aromatic Substitution Limitations and Opportunities

Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. masterorganicchemistry.com The substituents on the ring significantly affect this reaction. Both the chloro and the methyl carboxylate groups are electron-withdrawing and deactivating towards EAS. The chlorine atom deactivates the ring through its inductive effect but directs incoming electrophiles to the ortho and para positions due to resonance. libretexts.org The methyl carboxylate group is a meta-director and strongly deactivating. The mercapto group (-SH) is an ortho, para-director and is generally considered activating.

However, the combination of two deactivating groups (-Cl, -COOCH₃) generally renders the aromatic ring significantly electron-deficient and thus less reactive towards electrophiles. Furthermore, the conditions required for many EAS reactions, such as the use of strong Lewis acids in Friedel-Crafts reactions, can be problematic. masterorganicchemistry.com The Lewis acids can coordinate with the non-bonding electrons of the sulfur and oxygen atoms, further deactivating the ring. The thiol group is also highly susceptible to oxidation, which presents a major limitation under many EAS reaction conditions. Therefore, electrophilic aromatic substitution on this compound is generally difficult and not a preferred synthetic strategy.

Nucleophilic Aromatic Substitution Strategies

In contrast to its deactivation towards electrophilic attack, the electron-withdrawing nature of the substituents makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly relevant for replacing the chlorine atom. For SNAr to occur, the ring must be "activated" by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group (in this case, the chloride).

In this compound, the methyl carboxylate group is meta to the chlorine, which is not ideal for activation. However, the cumulative electron-withdrawing effects can still facilitate substitution under certain conditions, particularly with strong nucleophiles. More importantly, related structures show that the thiol or thiolate group can act as an effective nucleophile itself in SNAr reactions. For example, methyl 2-mercaptobenzoate reacts with activated aryl halides like 4-chloro-1-fluoro-2-nitrobenzene, displacing the fluoride (B91410) ion. google.comgoogle.com

The most viable SNAr strategy for this molecule involves using a strong nucleophile (e.g., an amine, alkoxide, or thiolate) to displace the C4-chloro substituent. The regioselectivity of such reactions is well-documented in similar systems, such as 2,4-dichloroquinazolines, where the C4 position is preferentially attacked by amine nucleophiles. nih.gov This suggests that direct displacement of the chlorine on this compound by various nucleophiles is a feasible derivatization pathway.

Cross-Coupling Reactions for Aryl Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for functionalizing the aryl ring of this compound, primarily by forming new carbon-carbon or carbon-heteroatom bonds at the C-Cl position. nih.govlibretexts.org The aryl chloride can act as the electrophilic partner in a variety of named reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic nucleophile (e.g., an organoboron reagent in Suzuki coupling), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Potential Cross-Coupling Reactions for Aryl Functionalization

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Ligand (e.g., XPhos), Base | C-C (Aryl-Aryl) | nih.govscielo.br |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Precatalyst, Ligand (e.g., BrettPhos), Base | C-N (Aryl-Amine) | sigmaaldrich.com |

| C-O Coupling | Alcohol (ROH) | Pd₂(dba)₃, Ligand (e.g., tBuBrettPhos), Base | C-O (Aryl-Ether) | nih.gov |

| Iron-Catalyzed | Grignard Reagent (RMgX) | Iron Salts (e.g., FeCl₃) | C-C (Aryl-Alkyl/Aryl) | google.comgoogle.com |

A significant challenge in applying these methods to this compound is the presence of the thiol group, which is known to poison palladium catalysts by forming strong coordination complexes. rsc.org This can inhibit or completely shut down the catalytic cycle. Strategies to overcome this include protection of the thiol group prior to the coupling reaction or the use of specialized, sulfur-tolerant catalyst systems. Alternatively, iron-catalyzed cross-coupling reactions have emerged as a cheaper, more environmentally benign option that may offer different reactivity and tolerance profiles compared to palladium. google.comgoogle.com

The reactivity order for aryl halides in oxidative addition is I > Br > OTf >> Cl. libretexts.org While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems employing bulky, electron-rich phosphine ligands (such as XPhos or BrettPhos) have made the coupling of aryl chlorides highly efficient. nih.govsigmaaldrich.comnih.gov These advanced systems allow reactions to proceed under milder conditions and with a broad range of substrates.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing granular insights into the chemical environment of individual atoms.

Proton and Carbon-13 NMR Chemical Shift Analysis

In ¹³C NMR, each unique carbon atom in the molecule gives rise to a distinct resonance. The chemical shifts of the carbonyl carbon, aromatic carbons, and the methyl carbon provide a carbon "fingerprint" of the molecule. For example, in related benzoate (B1203000) structures, the carbonyl carbon (C=O) resonates at a characteristic downfield position. rsc.orgrsc.org The positions of the aromatic carbon signals are influenced by the chloro and mercapto substituents.

Below is a representative table of expected chemical shifts for Methyl 4-chloro-2-mercaptobenzoate based on analysis of analogous compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | [Expected in the range of 7.0-8.0] | [Expected in the range of 120-140] |

| SH | [Variable, depends on concentration and solvent] | - |

| OCH₃ | [Expected around 3.8-3.9] | [Expected around 52-53] |

| C=O | - | [Expected around 165-170] |

| C-Cl | - | [Expected chemical shift influenced by other substituents] |

| C-S | - | [Expected chemical shift influenced by other substituents] |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, aiding in their specific assignment on the benzene (B151609) ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.educolumbia.edu This is crucial for assigning the carbon signal for each protonated carbon in the molecule. For example, it would link the methyl proton signal to the methyl carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal. columbia.edu

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound (C₈H₇ClO₂S), HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the theoretically calculated mass. This is a critical step in verifying the identity of the synthesized compound. rsc.org

| Property | Value |

| Molecular Formula | C₈H₇ClO₂S |

| Calculated Monoisotopic Mass | 201.9855 |

| Expected [M+H]⁺ | 202.9933 |

| Expected [M+Na]⁺ | 224.9752 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion of a specific mass-to-charge ratio is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides valuable structural information. researchgate.netnih.gov The fragmentation of protonated this compound would likely involve characteristic losses. For esters, a common fragmentation pathway is the loss of the alkoxy group. libretexts.org In this case, the loss of a methoxy (B1213986) radical (•OCH₃) or methanol (B129727) (CH₃OH) could be observed. Cleavage of the bond between the aromatic ring and the sulfur atom could also occur. The presence of chlorine would be indicated by a characteristic isotopic pattern in the fragment ions containing chlorine. Analyzing these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule. libretexts.orgmdpi.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its purification from reaction mixtures.

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method for monitoring the progress of a reaction and for initial purity assessment. rsc.org By spotting the crude reaction mixture and the purified product on a TLC plate and eluting with an appropriate solvent system, the presence of impurities can be visualized, often under UV light. rsc.org

Column Chromatography : For the purification of this compound on a preparative scale, column chromatography is commonly employed. amazonaws.com The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a suitable eluent or a gradient of solvents is used to separate the desired compound from byproducts and unreacted starting materials. rsc.orgamazonaws.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive and quantitative technique for assessing the final purity of the compound. A small amount of the sample is injected into a column with a specific stationary phase, and the components are separated based on their differential partitioning between the mobile and stationary phases. The output chromatogram provides a quantitative measure of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is fundamental for the quantitative analysis and purity assessment of "this compound." While specific, validated methods for this exact compound are not extensively documented in publicly available literature, a representative Reverse-Phase HPLC (RP-HPLC) method can be established based on methods developed for structurally similar compounds, such as other substituted benzoic acid esters and aromatic thiols.

A typical HPLC method for a compound like "this compound" would be designed to separate the main component from potential impurities arising during its synthesis or from degradation. The impurities might include starting materials like 4-chlorobenzoic acid, or byproducts from side reactions.

Representative RP-HPLC Method Parameters:

A gradient RP-HPLC method would likely be employed to ensure the effective separation of the relatively non-polar parent compound from more polar or less polar impurities. The following table outlines a plausible set of HPLC conditions.

| Parameter | Specification |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method Development Considerations:

Column Chemistry: A C18 stationary phase is a common starting point for the separation of moderately non-polar aromatic compounds. The hydrophobicity of the C18 chains provides good retention for "this compound."

Mobile Phase: A mixture of an acidified aqueous phase and an organic solvent like acetonitrile allows for the elution of the compound and its impurities. The use of an acid, such as trifluoroacetic acid, helps to suppress the ionization of the thiol and any carboxylic acid impurities, leading to sharper peaks and more reproducible retention times.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute a range of compounds with varying polarities within a reasonable timeframe. This is crucial for separating the parent compound from both early-eluting polar impurities and late-eluting non-polar byproducts.

Detection: The aromatic nature of "this compound" allows for sensitive detection using a UV detector. A wavelength of 254 nm is commonly used for aromatic compounds as it generally provides a good response.

The validation of such a method would involve assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for its intended purpose, such as quality control or reaction monitoring.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for both analytical and preparative separations. smolecule.com The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol. smolecule.com This approach significantly reduces the consumption of organic solvents.

While specific SFC applications for "this compound" are not detailed in the literature, its potential for analysis by this technique is significant, particularly for chiral separations. If "this compound" were to be synthesized in a chiral form or if chiral impurities were a concern, SFC would be a highly valuable tool.

Potential SFC Application: Chiral Separation

SFC is particularly well-suited for the separation of enantiomers due to its high efficiency and the wide range of available chiral stationary phases (CSPs). smolecule.com For a hypothetical chiral analysis of "this compound," a screening of various chiral columns and mobile phase modifiers would be the first step in method development.

Representative Chiral SFC Method Parameters:

| Parameter | Specification |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak® series) |

| Mobile Phase | Supercritical CO2 with a Methanol modifier (e.g., 80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

Advantages of SFC for this Application:

High Throughput: SFC methods are typically faster than HPLC methods, allowing for rapid screening of chiral conditions and high-throughput analysis. smolecule.com

Reduced Solvent Consumption: The primary use of CO2 as the mobile phase makes SFC a more environmentally friendly and cost-effective technique. smolecule.com

Preparative Scale: SFC is readily scalable, making it an excellent choice for the preparative separation of enantiomers if larger quantities of a single enantiomer are required for further studies. smolecule.com

The development of an SFC method for "this compound" would follow a systematic approach of screening different chiral columns and organic modifiers to achieve the desired separation of enantiomers or other closely related isomers.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Theory

The electronic structure fundamentally dictates the chemical behavior of a molecule. Molecular Orbital (MO) theory provides a sophisticated framework for understanding this structure by describing the wave-like behavior of electrons.

Theoretical Framework: Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is a preferred method for geometry optimizations due to its favorable balance of computational cost and accuracy. google.com The core principle of DFT is that the energy of a molecule can be determined from its electron density. The process of geometric optimization involves finding the atomic arrangement that corresponds to the lowest energy state on the potential energy surface, thus representing the most stable conformation of the molecule. researchgate.net This is achieved by iteratively calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. arxiv.org

Table 1: Exemplary DFT-Calculated Geometric Parameters for Methyl 4-chloro-2-mercaptobenzoate (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-S | 1.78 Å |

| Bond Length | S-H | 1.34 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Angle | Cl-C4-C5 | 119.5° |

| Bond Angle | C1-C2-S | 121.0° |

Theoretical Framework: Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. unl.edu A small gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. unl.edu

Table 2: Exemplary FMO Energy Values for this compound and Related Compounds (Hypothetical Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | -6.5 | -1.8 | 4.7 |

| Methyl 2-mercaptobenzoate | -6.3 | -1.5 | 4.8 |

Conformation Analysis and Conformational Landscapes

Theoretical Framework: Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules, multiple conformations (conformers) can exist, each with a specific energy level. The collection of these conformers and their relative energies forms the potential energy surface or conformational landscape. Studies on 2-substituted methyl benzoates have shown that planar and non-planar conformations can exist, with the relative stability influenced by the nature of the substituent. rsc.org

Application to this compound: this compound possesses rotational freedom around the C-S bond (for the thiol hydrogen) and the C-C(O) and C-O bonds of the ester group. A computational conformational analysis would map the potential energy surface by systematically rotating these bonds. This would identify the global minimum energy conformation (the most stable conformer) and other local minima. The analysis would reveal the preferred orientation of the thiol and ester groups relative to the benzene (B151609) ring, which is critical for understanding its intermolecular interactions and how it might bind to a biological target.

Reaction Mechanism Elucidation via Computational Modeling

Theoretical Framework: Computational modeling is an indispensable tool for elucidating reaction mechanisms. researchgate.net For reactions like nucleophilic aromatic substitution (SNAr), which are relevant to halogenated aromatic compounds, DFT calculations can map the entire reaction pathway. acs.orgdiva-portal.org This involves identifying and calculating the energies of reactants, products, transition states, and any intermediates, such as Meisenheimer complexes. researchgate.netrsc.org The activation energy, which is the energy difference between the reactants and the highest energy transition state, determines the reaction rate.

Application to this compound: Computational modeling could be used to study various reactions involving this compound. For instance, the mechanism of a nucleophilic substitution at the chlorine-bearing carbon could be investigated. The calculations would determine whether the reaction proceeds through a stepwise mechanism (forming a stable intermediate) or a concerted mechanism (bond-forming and bond-breaking occur simultaneously). acs.org Such studies are crucial for optimizing reaction conditions in synthetic applications and for understanding potential metabolic pathways if the compound is considered for biological applications. For example, a study on the reaction of 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine (B6355638) used DFT to show that electron-withdrawing nitro groups stabilize the transition state, facilitating nucleophilic attack. researchgate.net

QSAR and Ligand Design Principles Applied to Derivatives

Theoretical Framework: Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structures of a series of compounds with their biological activities. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. svuonline.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D representations of molecules to derive these relationships, providing insights into how steric, electrostatic, and hydrophobic fields influence activity. svuonline.org These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding rational drug design. nih.govacs.org

Application to Derivatives of this compound: Although no specific QSAR studies on this compound derivatives were found, this methodology is highly applicable. A QSAR study would involve synthesizing a library of derivatives by modifying the substituents on the benzene ring or the ester group. The biological activity of these derivatives against a specific target (e.g., an enzyme) would be measured experimentally. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each derivative. Statistical methods, like multiple linear regression, would be used to build a QSAR model. scispace.comscispace.com This model would highlight which properties are crucial for activity. For example, it might reveal that increasing the hydrophobicity at a certain position or having a hydrogen bond donor at another is beneficial, thus providing clear principles for designing more potent ligands. Studies on benzoylaminobenzoic acid and eugenol (B1671780) derivatives have successfully used QSAR to identify key features for their biological activities. acs.orgsvuonline.org

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-chlorobenzoic acid (2CBA) |

| 2,2′-dithiodibenzoic acid (DTBA) |

| N,N-dimethylformamide (DMF) |

| 2-mercaptobenzoic acid (2-MBA) |

| 3-mercaptobenzoic acid |

| 4-mercaptobenzoic acid |

| Anisole |

| Nitrobenzene |

| 2-ethoxy-3,5-dinitropyridine |

| 2-methoxy-3,5-dinitropyridine |

| Piperidine |

| 2-substituted fluoro- and trifluoromethyl-benzaldehydes |

| 2-substituted fluoro- and trifluoromethyl-acetophenones |

| 2-substituted fluoro- and trifluoromethyl-methyl benzoates |

| p-toluenesulfonyl hydrazide |

| 4-ethynyltoluene |

| 2,4-dihalo-5-sulfamoyl-benzoates |

| Benzoylaminobenzoic acid derivatives |

| Eugenol derivatives |

| Pyrimido-isoquinolin-quinone derivatives |

Role As a Key Intermediate in Complex Molecular Architectures

Precursor in Heterocyclic Synthesis

The presence of both a nucleophilic sulfur atom and an electrophilic ester group in Methyl 4-chloro-2-mercaptobenzoate makes it an ideal starting material for the synthesis of various sulfur-containing heterocyclic compounds.

Benzothiazoles and benzothiophenes are important classes of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenols with various electrophiles. mdpi.comorganic-chemistry.orgresearchgate.netekb.egnih.gov While direct synthesis from this compound is less common, its derivatives can be transformed into the necessary precursors. For instance, the mercapto group can be protected and the ester can be hydrolyzed and converted to other functional groups to facilitate the cyclization to form the benzothiazole (B30560) ring.

The synthesis of benzothiophene (B83047) derivatives from this compound is more direct. For example, it can react with α-haloketones in the presence of a base. This reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization to yield the benzothiophene core. tandfonline.comrsc.orgorganic-chemistry.orgrsc.org The chloro substituent on the benzene (B151609) ring can also be used for further functionalization of the resulting benzothiophene molecule.

Thiolactones are cyclic thioesters that are present in some natural products and have applications in polymer chemistry. researchgate.netresearchgate.netacs.org The synthesis of thiolactones can be achieved through various methods, often involving the intramolecular cyclization of a molecule containing both a thiol and a carboxylic acid or ester functionality. This compound can serve as a precursor to such molecules. For instance, reduction of the ester group to an alcohol, followed by conversion to a leaving group, could allow for an intramolecular nucleophilic attack by the thiol to form a thiolactone ring. The reactivity of the thiolactone ring can then be utilized for further chemical modifications. researchgate.net

Sulfur-containing polycyclic aromatic compounds (PACs) are of interest for their electronic and optical properties. ntu.edu.twresearchgate.net this compound can be a valuable starting material for the synthesis of these complex structures. The benzothiophene core, which can be synthesized from this intermediate, can be further elaborated through various coupling and annulation reactions to build up larger polycyclic systems. ntu.edu.tw For example, the chloro group can participate in cross-coupling reactions to attach other aromatic rings, and the ester group can be modified to facilitate further cyclizations.

Building Block for Biologically Active Scaffolds

The structural motifs derived from this compound are found in a number of compounds with interesting biological activities. This makes it a valuable starting material for the synthesis of potential drug candidates.

D-amino acid oxidase (DAAO) is an enzyme that has been implicated in the pathophysiology of several neurological disorders. Inhibitors of DAAO are therefore of interest as potential therapeutic agents. While specific examples of DAAO inhibitors directly synthesized from this compound are not extensively documented in the provided search results, the benzothiophene and related heterocyclic scaffolds that can be derived from it are known to be present in various enzyme inhibitors. google.comgoogle.com The general synthetic strategies for creating substituted benzothiophenes from this intermediate could be applied to generate libraries of compounds for screening against DAAO.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel in the central nervous system, and its modulators have therapeutic potential in a range of neurological and psychiatric conditions. google.comresearchgate.net A patent application describes the use of this compound in the synthesis of substituted dihydropyrazinediones which act as modulators of the NMDA receptor. google.com This highlights the direct utility of this compound as a building block in the creation of molecules with specific biological targets. The synthesis involves the reaction of the thiol group of this compound with an appropriate electrophile as a key step in the construction of the final active molecule.

Development of Other Pharmacologically Relevant Precursors

This compound has been explicitly identified as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. Its role in the formation of complex heterocyclic structures is a testament to its versatility.

A notable example is its use in the preparation of substituted dihydropyrazinediones, which have been investigated as modulators of the NMDA receptor. Current time information in Bangalore, IN.google.com These receptors are implicated in a variety of neurological disorders, and their modulation represents a promising therapeutic strategy. In a patented synthetic route, this compound is prepared from its corresponding (dimethylcarbamoyl)thio precursor and subsequently used in the construction of the larger, pharmacologically active molecule. Current time information in Bangalore, IN.google.com

Furthermore, this compound is a precursor to 2-substituted-4H-1,3-benzothiazin-4-one derivatives, another class of heterocyclic compounds with documented pharmacological activities. google.comnih.gov The synthesis typically involves the reaction of the mercaptobenzoate with a suitable nitrogen-containing reactant. The resulting benzothiazinone scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a range of biological effects. wjebio.com The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives.

The broader family of mercaptobenzoic acids and their esters are widely used in the synthesis of various heterocyclic systems, including thiazolidinones, quinazolines, and other complex fused rings with potential biological activity. researchgate.net

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from this compound and Related Precursors

| Precursor | Resulting Scaffold | Potential Therapeutic Area | Citation |

| This compound | Substituted Dihydropyrazinediones | Neurological Disorders (NMDA receptor modulation) | Current time information in Bangalore, IN.google.com |

| This compound | 2-substituted-4H-1,3-benzothiazin-4-ones | Various Pharmacological Activities | google.com |

| 2-Mercaptobenzoic Acid Derivatives | Thiazinone Derivatives | Antibacterial, Antitumor | |

| 2-Mercaptobenzoic Acid Derivatives | Hydroquinazoline Derivatives | Various Pharmacological Activities |

Applications in Materials Science and Polymer Chemistry

The functional groups present in this compound also suggest its potential for applications in the realm of materials science and polymer chemistry. The thiol group is known to participate in various polymerization reactions and can act as a ligand for metal ions, while the ester group can be involved in polycondensation reactions.

Monomer for Polymer Synthesis

While direct reports on the polymerization of this compound are scarce, the chemistry of related monomers provides a strong indication of its potential. For instance, 4-mercaptobenzoic acid has been used to synthesize poly(4-mercaptobenzoate), a polyester (B1180765) with a sulfur atom in the backbone. acs.org This suggests that under appropriate conditions, this compound could undergo self-condensation or co-polymerization to form novel polyesters or polythioesters. The presence of the chlorine atom would be expected to modify the properties of the resulting polymer, such as its thermal stability, solubility, and flame retardancy.

Another interesting application is the grafting of mercaptobenzoic acid derivatives onto existing polymer backbones. For example, 4-mercaptobenzoic acid has been covalently attached to chitosan, a natural biopolymer, to create a "thiomer" with significantly enhanced mucoadhesive properties for potential use in drug delivery systems. researchgate.net A similar strategy could be envisioned for this compound to create functionalized polymers with tailored properties. Additionally, mercaptobenzoates have been investigated as stabilizers for chlorine-containing polymers, indicating a potential role in polymer formulation and processing. google.com

Ligand in Coordination Polymers or MOFs

The ability of this compound to act as a ligand for metal ions opens up possibilities for its use in the construction of coordination polymers and metal-organic frameworks (MOFs). This class of materials is of great interest for applications in gas storage, catalysis, and sensing. The compound features a soft donor atom (sulfur in the thiol group) and, upon hydrolysis of the ester, a hard donor atom (oxygen in the carboxylate group). This "hard-soft" donor combination is a known strategy for creating coordination polymers with unique network structures and properties. researchgate.net

Thiol and mercaptobenzoic acid ligands have been successfully used to synthesize coordination polymers with various metal ions, including silver(I) and copper(I). rsc.orgxmu.edu.cn These materials can exhibit interesting properties such as semiconductivity and luminescence. xmu.edu.cn The presence of the chloro substituent on the aromatic ring of this compound could influence the electronic properties of the resulting coordination network and provide a site for post-synthetic modification. While specific examples of MOFs or coordination polymers built from this compound are not widely reported, the foundational chemistry of related ligands suggests this is a promising area for future research. chinesechemsoc.orgscispace.com

Future Research Directions and Emerging Opportunities for Methyl 4 Chloro 2 Mercaptobenzoate

The chemical compound Methyl 4-chloro-2-mercaptobenzoate serves as a valuable scaffold and intermediate in various chemical research domains. Its trifunctional nature, featuring a thiol, a chloro-substituent, and a methyl ester on a benzene (B151609) ring, presents a rich platform for synthetic innovation and application. This article explores the future research directions and emerging opportunities centered on this compound, from sustainable synthesis to data-driven discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-chloro-2-mercaptobenzoate, and what are common optimization challenges?

- Methodology : Synthesis typically involves esterification of substituted benzoic acid precursors (e.g., 4-chloro-2-mercaptobenzoic acid) using methanol under acid catalysis, followed by purification via column chromatography or recrystallization. Key challenges include controlling thiol group oxidation during reaction and ensuring regioselectivity in substituent placement. Reaction progress can be monitored using TLC, and yields are influenced by solvent polarity (e.g., dichloromethane vs. THF) and catalyst choice (e.g., H₂SO₄ vs. HCl) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and thiol groups) and ester linkage confirmation via carbonyl (C=O) signals at ~168-170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, critical for distinguishing isomers .

- IR Spectroscopy : Confirms ester C=O stretches (~1720 cm⁻¹) and thiol S-H vibrations (~2550 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in anhydrous conditions under inert gas (N₂/Ar) at 0–4°C to prevent thiol oxidation. Use amber glassware to minimize light-induced degradation. Purity (>95%) should be verified via HPLC before use in sensitive assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodology :

- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃) to improve esterification efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but risk side reactions; non-polar solvents (e.g., toluene) favor equilibrium shifts.

- Temperature Gradients : Gradual heating (40–60°C) reduces thermal decomposition. Monitor via in-situ FTIR or GC-MS .

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodology :

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability.

- Structure-Activity Analysis : Compare analogs (e.g., fluoro or bromo substituents) to isolate electronic/steric effects. For example, replacing chlorine with bulkier groups may alter receptor binding .

- Purity Verification : Impurities (e.g., oxidized disulfide byproducts) can skew activity; use LC-MS to confirm sample integrity .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Methodology :

- Position-Specific Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance electrophilicity.

- Bioisosteric Replacement : Substitute thiol (-SH) with methylthio (-SCH₃) to improve stability while retaining activity.

- Computational Modeling : DFT calculations predict electronic effects on reactivity; molecular docking screens potential targets (e.g., enzyme active sites) .

Q. How can stability under physiological conditions be assessed for drug development applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.